molecular formula C18H20N2O3 B12691532 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 94200-38-1

2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12691532
CAS No.: 94200-38-1
M. Wt: 312.4 g/mol
InChI Key: OAXARIFQDZZRGL-UHFFFAOYSA-N
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Description

2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the isoquinoline structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, isoquinoline derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases. Isoquinoline derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its basic structure and biological activity.

    6-Methoxyisoquinoline: A derivative with a methoxy group, similar to the compound .

    3-Aminoisoquinoline: Another derivative with an amino group, highlighting the diversity of functional groups in isoquinoline chemistry.

Uniqueness

What sets 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research.

Properties

CAS No.

94200-38-1

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-(3-amino-2,2-dimethylpropyl)-6-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H20N2O3/c1-18(2,9-19)10-20-16(21)12-6-4-5-11-14(23-3)8-7-13(15(11)12)17(20)22/h4-8H,9-10,19H2,1-3H3

InChI Key

OAXARIFQDZZRGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O

Origin of Product

United States

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